N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with fluorine, nitro, and carboxamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine.
Carboxamidation: Formation of the carboxamide group through reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroacetanilide: A simpler compound with a similar fluorinated aromatic structure.
4-Fluoro-3-nitro-N-(3-nitrophenyl)benzamide: Shares the nitro and fluorine substituents.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties. Its complex structure allows for a wide range of chemical modifications and applications, setting it apart from simpler analogs.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O5/c20-15-6-2-1-4-12(15)11-29-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNLYHUENGBYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.